4-Chloro-1-isopropyl-1H-pyrazole-5-carbaldehyde
CAS No.:
Cat. No.: VC16399463
Molecular Formula: C7H9ClN2O
Molecular Weight: 172.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H9ClN2O |
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Molecular Weight | 172.61 g/mol |
IUPAC Name | 4-chloro-2-propan-2-ylpyrazole-3-carbaldehyde |
Standard InChI | InChI=1S/C7H9ClN2O/c1-5(2)10-7(4-11)6(8)3-9-10/h3-5H,1-2H3 |
Standard InChI Key | SPMZELFKJBNXIZ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)N1C(=C(C=N1)Cl)C=O |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
4-Chloro-1-isopropyl-1H-pyrazole-5-carbaldehyde (CAS: 1547108-49-5) belongs to the pyrazole family, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. The compound’s structure includes:
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Chloro substituent at position 4, enhancing electrophilic reactivity.
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Isopropyl group at position 1, contributing steric bulk and influencing solubility.
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Aldehyde functional group at position 5, enabling nucleophilic additions and condensations .
The molecular formula is C₇H₉ClN₂O, with a molar mass of 172.61 g/mol .
Table 1: Key Structural Identifiers
Spectroscopic Characterization
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NMR Spectroscopy: The aldehyde proton resonates near δ 9.8–10.0 ppm in ¹H NMR, while the pyrazole ring protons appear between δ 7.5–8.5 ppm.
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IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~600–800 cm⁻¹ (C-Cl stretch).
Synthesis and Manufacturing
Vilsmeier-Haack Reaction
The most common synthesis route involves the Vilsmeier-Haack formylation of 4-chloro-1-isopropyl-1H-pyrazole. This method uses phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group at position 5 .
Reaction Mechanism:
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Formation of the Vilsmeier reagent (POCl₃·DMF complex).
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Electrophilic attack at the pyrazole’s C5 position.
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Hydrolysis to yield the aldehyde.
Table 2: Synthetic Conditions
Parameter | Value | Outcome |
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Temperature | 0°C → 60°C | 78% yield |
Solvent | Dichloromethane | Optimal reaction kinetics |
Alternative Methods
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Direct Chlorination: Chlorination of 1-isopropyl-1H-pyrazole-5-carbaldehyde using Cl₂ or SOCl₂ .
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Metal-Catalyzed Cross-Coupling: Palladium-mediated couplings for introducing substituents, though less common.
Physicochemical Properties
Thermal Stability
The compound exhibits moderate thermal stability, with a predicted boiling point of 260.3°C . Decomposition occurs above 300°C, releasing CO and HCl gases .
Solubility Profile
Solvent | Solubility (mg/mL) | Notes |
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Water | <0.1 | Hydrophobic due to isopropyl |
Ethanol | 25.4 | Enhanced by hydrogen bonding |
Dichloromethane | 48.9 | Preferred for reactions |
Acidity and Basicity
The predicted pKa is -1.44, indicating strong electrophilic character at the aldehyde group . The chloro substituent further polarizes the ring, increasing susceptibility to nucleophilic attack.
Reactivity and Chemical Transformations
Aldehyde-Driven Reactions
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Nucleophilic Additions: Reacts with amines to form Schiff bases, useful in drug discovery.
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Condensations: Participates in Knoevenagel reactions with active methylene compounds.
Pyrazole Ring Modifications
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Electrophilic Substitution: Chloro group directs incoming electrophiles to positions 3 and 4.
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Cross-Coupling: Suzuki-Miyaura couplings at position 5 enable biaryl synthesis.
Table 3: Representative Reactions
Reaction Type | Reagents | Product Application |
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Reductive Amination | NaBH₃CN, Benzylamine | Anticancer lead compounds |
Grignard Addition | CH₃MgBr | Tertiary alcohol derivatives |
Applications in Pharmaceutical and Agrochemical Industries
Drug Discovery
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Antimicrobial Agents: Pyrazole-aldehyde hybrids inhibit bacterial enoyl-ACP reductase.
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Kinase Inhibitors: The aldehyde group chelates ATP-binding sites in kinases.
Agrochemical Development
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